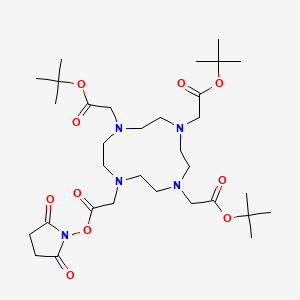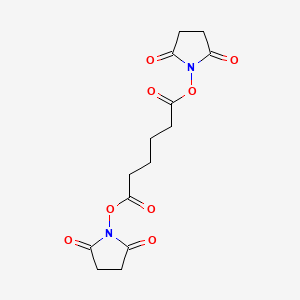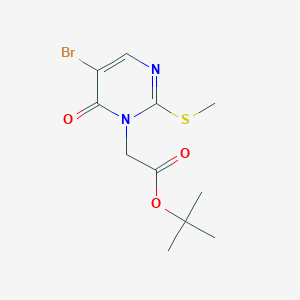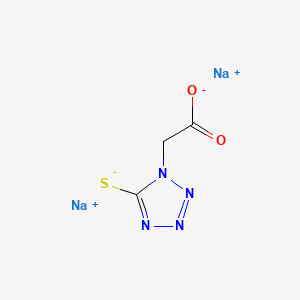
4,7-Dichloro-2-methylquinazoline
Übersicht
Beschreibung
4,7-Dichloro-2-methylquinazoline is a chemical compound of the quinazoline family. It has a molecular formula of C9H6Cl2N2 and an average mass of 213.063 Da .
Molecular Structure Analysis
The molecular structure of 4,7-Dichloro-2-methylquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring . This core is substituted at positions 4 and 7 with chlorine atoms and at position 2 with a methyl group .
Physical And Chemical Properties Analysis
4,7-Dichloro-2-methylquinazoline is a solid compound . It has a molecular weight of 213.06 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available literature .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition Properties : A study by Kadhim et al. (2017) evaluated the corrosion inhibition properties of related quinazoline derivatives on mild steel in hydrochloric acid solution. They found that the inhibition efficiency depended on factors such as the amount of nitrogen in the inhibitor, the inhibitor concentration, and the molecular weight of the inhibitor (Kadhim et al., 2017).
Anticancer Properties : Research by Sirisoma et al. (2009) identified a compound structurally similar to 4,7-Dichloro-2-methylquinazoline as a potent inducer of apoptosis with excellent blood-brain barrier penetration, demonstrating efficacy in various cancer models (Sirisoma et al., 2009).
Antimycobacterial and Antialgal Activity : Kubicová et al. (2003) synthesized and tested various quinazoline-4-thiones for their antimycobacterial and antialgal activities. They found compounds with significant activity against Mycobacterium avium and M. kansasii (Kubicová et al., 2003).
In Vivo and Mechanistic Studies for Antitumor Activity : A study by Cui et al. (2017) on a compound structurally related to 4,7-Dichloro-2-methylquinazoline showed potent anticancer activity, inhibiting tumor growth in mice and disrupting tumor vasculature (Cui et al., 2017).
Antimicrobial Activity : Savaliya (2022) synthesized new quinazolin-4-one derivatives and evaluated them for antibacterial and antifungal activity, finding compounds with significant antimicrobial properties (Savaliya, 2022).
Anti-Inflammatory and Antimicrobial Activities : Keche and Kamble (2014) synthesized novel 2-methylquinazolin-4(3H)-one derivatives and found some of them to possess promising anti-inflammatory and antimicrobial activities (Keche & Kamble, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
4,7-dichloro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCQIVDMWQRGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482124 | |
| Record name | 4,7-dichloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloro-2-methylquinazoline | |
CAS RN |
38154-43-7 | |
| Record name | 4,7-Dichloro-2-methylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38154-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-dichloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)

![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)



![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)
![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)
![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)

